Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name for this compound is ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f]triazine-6-carboxylate . This name reflects its hybrid heterocyclic structure, which combines three distinct moieties:
- A pyrrolo[2,1-f]triazine core, characterized by a fused pyrrole and triazine ring system.
- An ethoxycarbonyl group (-COOCH2CH3) at position 6 of the triazine ring.
- A 4-fluoro-2-methyl-1H-indol-5-yloxy substituent at position 4 of the triazine ring, linked via an ether bond.
The structural interpretation involves:
- Pyrrolo[2,1-f]triazine : A bicyclic system where a pyrrole ring (positions 2,1-f) is fused to a 1,2,4-triazine ring.
- Substituents :
Molecular Formula and Weight Analysis
The molecular formula is C19H17FN4O3 , derived from:
- 19 carbon atoms : Distributed across the indole, pyrrolotriazine, and ethyl ester groups.
- 17 hydrogen atoms : Including aliphatic hydrogens from methyl and ethyl groups.
- 1 fluorine atom : Located at position 4 of the indole ring.
- 4 nitrogen atoms : In the triazine and indole rings.
- 3 oxygen atoms : From the ester and ether functional groups.
The molecular weight is 368.36 g/mol , calculated as:
$$
(12.01 \times 19) + (1.008 \times 17) + 19.00 + (14.01 \times 4) + (16.00 \times 3) = 368.36 \, \text{g/mol}
$$
This value matches experimental data from PubChem and synthetic studies.
CAS Registry Number and Alternative Synonyms
The compound’s CAS Registry Number is 649736-29-8 . Alternative synonyms include:
These aliases are critical for database searches and patent literature cross-referencing.
SMILES Notation and InChI Key Representation
The SMILES notation for this compound is:
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F.
This string encodes:
- The ethyl ester group (
CCOC(=O)). - The pyrrolotriazine core (
C1=CN2C(=C1C)C(=NC=N2)). - The 4-fluoro-2-methylindole substituent (
OC3=C(C4=C(C=C3)NC(=C4)C)F).
The InChI Key is ZRKQEIUACDKVOZ-UHFFFAOYSA-N , a hashed identifier derived from the full InChI string:
InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3.
These identifiers enable precise structure retrieval in chemical databases and computational modeling.
Properties
IUPAC Name |
ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQEIUACDKVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647599 | |
| Record name | Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649736-29-8 | |
| Record name | Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate are yet to be fully identified. It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety and a pyrrolo-triazine core. The presence of the fluorine atom and the ethyl ester group are critical for its biological activity.
This compound primarily acts as an inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). These receptors are crucial in angiogenesis—the formation of new blood vessels—which is a vital process in tumor growth and metastasis. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and spread.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong inhibitory effects on cell viability.
In Vivo Studies
In vivo efficacy was evaluated using human tumor xenograft models:
- Tumor Models : Human A549 lung cancer xenografts were treated with varying doses of the compound.
- Results : Significant tumor growth inhibition was observed compared to control groups, with a maximum tolerated dose identified that did not exhibit overt toxicity.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the core structure can significantly impact biological activity:
- Methyl Group at Position 5 : Enhances potency against VEGFR.
- Alkoxy Substituents at Position 6 : Variations in alkoxy groups have been shown to alter pharmacokinetics and selectivity for kinase inhibition.
Case Studies
- Brivanib Alaninate (BMS-582664) : This prodrug form of the compound has entered clinical trials for solid tumors. It demonstrated improved solubility and bioavailability compared to its parent compound while retaining potent anti-tumor activity.
- Combination Therapies : Recent studies explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer phenotypes.
Scientific Research Applications
Medicinal Properties
The compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been associated with multiple pharmacological activities. Research indicates that derivatives of this class exhibit significant biological activities including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Specifically, its structural components suggest potential effectiveness against various cancers when evaluated in preclinical models. For instance, studies have indicated its capability to inhibit specific kinases involved in tumor growth and metastasis .
- Antimicrobial Effects : Compounds similar to ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate have demonstrated antibacterial and antifungal properties. The incorporation of the 1,2,4-triazole moiety is particularly noted for enhancing antimicrobial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share the pyrrolo[2,1-f][1,2,4]triazine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.
Structural and Functional Differences
Physicochemical Properties
- Lipophilicity : The target compound’s indole and fluorine substituents increase logP compared to the methoxy analog, favoring blood-brain barrier penetration.
- Metabolic Stability : Fluorine and methyl groups in the target compound may slow oxidative metabolism, extending half-life relative to the hydroxyl-containing analog (CAS 310443-54-0) .
Q & A
Q. Table 1: Key Synthetic Intermediates
Q. Table 2: Pharmacokinetic Parameters (Brivanib Alaninate)
| Parameter | Mouse | Rat | Human (Predicted) |
|---|---|---|---|
| Oral bioavailability (%) | 45 | 38 | 25–30 |
| t₁/₂ (h) | 2.5 | 3.1 | 4.8 |
| Vd (L/kg) | 1.2 | 0.9 | 1.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
